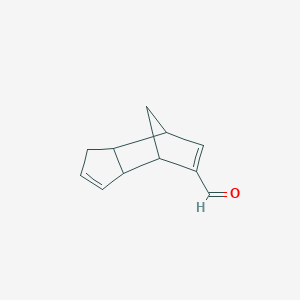
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 3a,4,7,7a-tetrahydro-4,7-methanoindan-5-carboxaldehyde and has the chemical formula C11H12O2.
Wirkmechanismus
The mechanism of action of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is not fully understood. However, it has been reported to act as a free radical scavenger, reducing the levels of reactive oxygen species in biological systems. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been reported to reduce the levels of oxidative stress markers in various tissues. Additionally, it has been shown to reduce the levels of glucose and insulin in diabetic mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in lab experiments include its high purity and good yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI). One potential direction is to further investigate its anti-inflammatory and antioxidant properties for the treatment of various diseases. Another potential direction is to study its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity before it can be used in clinical trials.
Synthesemethoden
The synthesis of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) involves the reaction of 2,3-dihydro-1H-inden-5-ol with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanoborohydride to yield the final product. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
124591-67-9 |
|---|---|
Produktname |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3-4,6-7,9-11H,2,5H2 |
InChI-Schlüssel |
OQYUDOSILDGMML-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
Kanonische SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
Synonyme |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



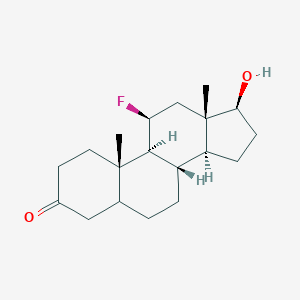
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
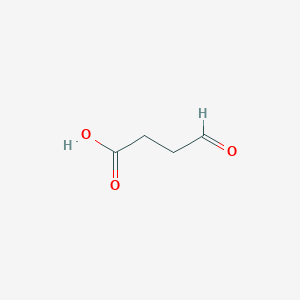
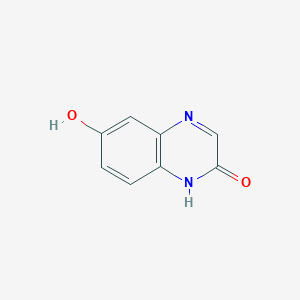
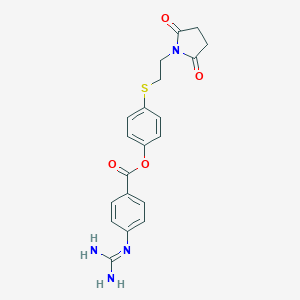
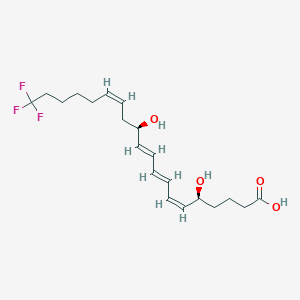
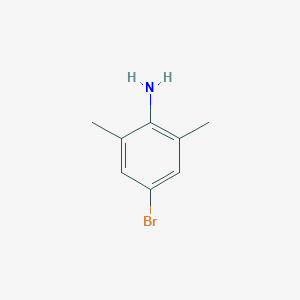
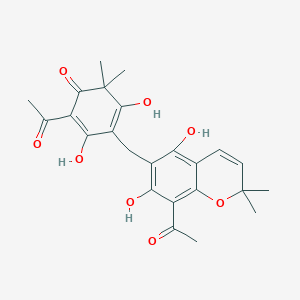
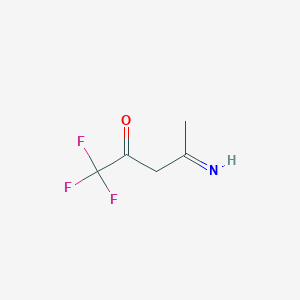
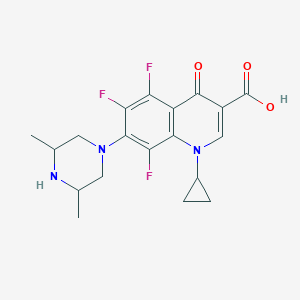
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
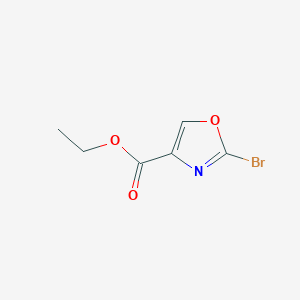
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)